molecular formula C23H25NO4 B2614395 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid CAS No. 2219408-44-1

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid

Cat. No.: B2614395
CAS No.: 2219408-44-1
M. Wt: 379.456
InChI Key: FJHRAPRULCGOKF-UHFFFAOYSA-N
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Description

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

    Acetic Acid Addition: The final step involves the addition of the acetic acid moiety to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of the pyrrolidine precursor and Fmoc chloride.

    Automated Reaction Systems: Use of automated systems to control reaction conditions precisely.

    Purification: High-performance liquid chromatography (HPLC) is often used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid is widely used in scientific research:

    Chemistry: Utilized in peptide synthesis as a protecting group for amines.

    Biology: Used in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its stability and reactivity.

    Industry: Employed in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid involves its ability to protect amine groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property is crucial in peptide synthesis, where selective protection and deprotection of functional groups are necessary.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-pyrrolidin-3-yl]acetic acid: Similar structure but lacks the dimethyl groups.

    2-[1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid: Uses a tert-butoxycarbonyl (Boc) group instead of Fmoc.

    2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

Uniqueness

The uniqueness of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid lies in its combination of the Fmoc protecting group with the dimethyl-substituted pyrrolidine ring, providing both stability and reactivity, making it highly valuable in synthetic chemistry.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-23(2)15(13-21(25)26)11-12-24(23)22(27)28-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHRAPRULCGOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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